2-ヘプチルキノリン-4(1H)-オン

概要

説明

2-Heptylquinolin-4(1H)-one is a chemical compound belonging to the quinolone family. It is known for its role in quorum sensing, a process used by bacteria to coordinate their behavior based on population density. This compound is particularly significant in the study of bacterial communication and pathogenesis.

科学的研究の応用

2-Heptylquinolin-4(1H)-one has a wide range of scientific research applications:

Chemistry: It is used in the study of organic synthesis and reaction mechanisms.

Biology: It plays a crucial role in quorum sensing, which is essential for understanding bacterial communication and behavior.

Medicine: It is studied for its potential therapeutic applications, particularly in targeting bacterial infections.

Industry: It is used in the development of antibacterial agents and other chemical products

作用機序

Target of Action

The primary target of 2-Heptylquinolin-4(1H)-one, also known as HQNO, is the electron transport chain . Specifically, it targets the Ubiquinol-Cytochrome C Reductase (Complex III) of the electron transport chain . This complex plays a crucial role in cellular respiration, facilitating the transfer of electrons from donors to acceptors and contributing to the generation of a proton gradient across the mitochondrial membrane .

Mode of Action

HQNO acts as a potent inhibitor of the mitochondrial respiratory chain at Complex III . It also inhibits the Type II NADH:quinone oxidoreductase (NDH-2) in bacteria and mitochondria . The inhibition of these complexes disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species .

Biochemical Pathways

The inhibition of Complex III and NDH-2 by HQNO affects the oxidative phosphorylation pathway , which is responsible for the majority of ATP production in cells . The disruption of this pathway can lead to cellular energy deficiency and oxidative stress, potentially causing cell death .

Pharmacokinetics

It is known to be soluble in dmso and ethanol , suggesting that it may have good bioavailability

Result of Action

The inhibition of the electron transport chain by HQNO can lead to a decrease in cellular ATP levels and an increase in the production of reactive oxygen species . This can cause oxidative damage to cellular components, potentially leading to cell death .

Action Environment

The action of HQNO can be influenced by various environmental factors. For example, the presence of menadione, a synthetic form of vitamin K, can enhance the inhibitory effect of HQNO on NDH-2

生化学分析

Biochemical Properties

2-Heptylquinolin-4(1H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an iron chelator . This means it can bind to iron ions, thereby influencing the bioavailability of iron within the cell.

Cellular Effects

The effects of 2-Heptylquinolin-4(1H)-one on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it acts as an antibacterial agent, capable of killing or slowing the growth of bacteria .

Molecular Mechanism

At the molecular level, 2-Heptylquinolin-4(1H)-one exerts its effects through various mechanisms. It interacts with specific receptors in a cell, triggering a response in that cell by activating a series of enzyme-controlled reactions . This leads to changes inside the cell, including alterations in gene expression.

Metabolic Pathways

2-Heptylquinolin-4(1H)-one is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-heptylquinolin-4(1H)-one can be achieved through various methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and results in the formation of substituted quinolin-2(1H)-ones . Another method involves the microwave-assisted preparation, which is optimized for the efficient synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone and related analogs .

Industrial Production Methods

Industrial production of 2-heptylquinolin-4(1H)-one typically involves large-scale synthesis using optimized protocols to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .

化学反応の分析

Types of Reactions

2-Heptylquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogens or other nucleophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-heptylquinolin-4(1H)-one can lead to the formation of quinolone derivatives with different functional groups .

類似化合物との比較

Similar Compounds

2-Heptyl-3-hydroxy-4(1H)-quinolone: This compound is structurally similar and also functions as a quorum sensing molecule.

Quinoxalin-2(1H)-ones: These compounds share a similar quinolone backbone and exhibit diverse biological activities.

Uniqueness

Its ability to modulate bacterial behavior makes it a valuable compound for research and industrial applications .

生物活性

2-Heptylquinolin-4(1H)-one, also known as HHQ, is a member of the quinolone family and is primarily recognized for its role in bacterial quorum sensing, particularly in Pseudomonas aeruginosa. This compound influences bacterial communication and regulates various virulence factors, making it a significant subject of study in microbiology and medicinal chemistry.

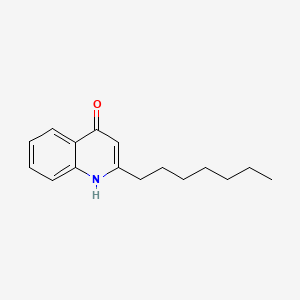

Chemical Structure and Properties

The chemical formula for 2-heptylquinolin-4(1H)-one is with a molecular weight of approximately 255.35 g/mol. Its structure consists of a quinoline core with a heptyl side chain at the 2-position, which is crucial for its biological activity.

2-Heptylquinolin-4(1H)-one functions primarily through quorum sensing. It binds to specific receptors on bacterial cells, triggering a cascade of molecular events that regulate gene expression related to virulence, biofilm formation, and iron scavenging. This mechanism underpins its role in modulating bacterial behavior and pathogenicity.

1. Quorum Sensing

HHQ is a key signaling molecule in the quorum sensing system of Pseudomonas aeruginosa. It serves as a precursor to other important signaling molecules such as 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS) and 2-heptyl-1-hydroxyquinolin-4(1H)-one (HQNO), both of which are involved in regulating virulence factors and interspecies interactions.

2. Antimicrobial Activity

Research indicates that HHQ exhibits species-specific bacteriostatic activity. It has been shown to suppress the growth of various Gram-positive bacteria, highlighting its potential as an antimicrobial agent. HQNO, derived from HHQ, acts as a potent respiratory toxin that inhibits electron transport in competing bacteria, thereby enhancing the survival of Pseudomonas aeruginosa in polymicrobial environments .

3. Cytotoxicity and Cancer Research

While primarily studied for its role in bacterial communication, recent investigations have explored the cytotoxic effects of quinolone derivatives on cancer cell lines. For instance, compounds derived from quinoline structures have demonstrated significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells . These studies suggest that modifications to the quinolone structure can enhance biological activity against tumor cells.

Case Study 1: Quorum Sensing Modulation

A study highlighted the role of HHQ in modulating the virulence of Pseudomonas aeruginosa. The compound was shown to influence biofilm formation and the expression of virulence genes such as those involved in pyocyanin production and rhamnolipid synthesis. This modulation was linked to enhanced pathogenicity in murine models of infection .

Case Study 2: Antimicrobial Efficacy

In another investigation, HHQ's antimicrobial properties were assessed against various bacterial strains. The results indicated that HHQ effectively inhibited the growth of certain Gram-positive bacteria while promoting competitive advantages for Pseudomonas aeruginosa through its toxic derivatives like HQNO .

Data Tables

特性

IUPAC Name |

2-heptyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRHHBXYXSYGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179740 | |

| Record name | MY 12-62c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-80-2, 40522-46-1 | |

| Record name | 2-Heptyl-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptyl-4-quinolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40522-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MY 12-62c | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MY 12-62c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。